molecular formula C19H14ClN3O2S2 B2518077 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 863595-12-4

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2518077
CAS No.: 863595-12-4
M. Wt: 415.91
InChI Key: KAFKNAWMDGUQDQ-UHFFFAOYSA-N
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Description

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a novel, potent small-molecule inhibitor designed for targeting the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancers . This compound features a thiazolo[5,4-b]pyridine core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities and ability to improve interactions with protein targets . The incorporation of a sulfonamide group, particularly with an electron-deficient aryl component, is a key structural feature that enhances inhibitory activity. Research indicates that this functionality contributes to potent enzyme inhibition, likely by enabling a strong charged interaction with key residues like Lys802 in the PI3Kα binding pocket . The specific structural motif of a thiazolo[5,4-b]pyridine linked to a sulfonamide-substituted phenyl ring has demonstrated potent PI3K inhibitory activity with IC50 values in the nanomolar range, making this compound a valuable tool for investigating oncogenic signaling and anti-tumor mechanisms . Compounds based on the thiazolo[5,4-b]pyridine scaffold have also shown significant antiproliferative activities against various human cancer cell lines in preclinical studies, further underscoring their research value in oncology . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

4-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O2S2/c1-12-15(18-22-17-6-3-11-21-19(17)26-18)4-2-5-16(12)23-27(24,25)14-9-7-13(20)8-10-14/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFKNAWMDGUQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazolo[5,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, using palladium catalysts.

    Introduction of the Sulfonamide Group: This step involves the reaction of the intermediate with chlorosulfonic acid, followed by amination to introduce the sulfonamide group.

    Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolo[5,4-b]pyridine moiety.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Amines or other reduced forms of the sulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide can be used to study enzyme inhibition, particularly those enzymes involved in sulfonamide metabolism.

Medicine

Medically, this compound has potential as a pharmaceutical agent. Its structure suggests it could be a candidate for drug development targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiazolo[5,4-b]pyridine moiety may interact with nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Structural Modifications in the Sulfonamide Group

The sulfonamide functionality is critical for target binding. Comparative studies highlight the following:

  • Electron-deficient aryl sulfonamides :
    • 2-Chloro-4-fluorophenyl sulfonamide (19b) : Exhibits PI3Kα inhibition (IC₅₀ = 4.6 nM) due to enhanced acidity of the sulfonamide NH, enabling stronger interactions with Lys802 in PI3Kα .
    • 5-Chlorothiophene-2-sulfonamide (19c) : IC₅₀ = 8.0 nM against PI3Kα, demonstrating tolerance for heterocyclic sulfonamides .
    • 4-Chlorobenzenesulfonamide (target compound) : The 4-chloro substituent is electron-withdrawing, likely enhancing acidity and binding affinity similar to 19b and 19c. However, its exact IC₅₀ remains unreported in the evidence.
  • Electron-neutral or -rich sulfonamides :
    • Methyl sulfonamide (19d) : Reduced PI3Kα inhibition (IC₅₀ = 53 nM), underscoring the necessity of electron-deficient groups .
Compound Sulfonamide Substituent Target IC₅₀ (nM) Reference
19b 2-Chloro-4-fluorophenyl PI3Kα 4.6
19c 5-Chlorothiophene-2-yl PI3Kα 8.0
Target Compound 4-Chlorophenyl N/A N/A

Thiazolo[5,4-b]Pyridine Core Modifications

  • Substituents on the phenyl ring: 3-(Trifluoromethyl)phenyl (6h): Moderately inhibits c-KIT (IC₅₀ = 9.87 µM), attributed to hydrophobic interactions . 2-Methyl-3-phenyl (target compound): The methyl group may improve solubility, while the phenyl group provides rigidity.
  • Pyridine vs. phenyl substitution :

    • Replacement of pyridyl with phenyl in PI3Kα inhibitors reduces potency (IC₅₀ = 501 nM vs. 3.6 nM for 19a), highlighting the necessity of the pyridyl-thiazolo fusion .

Core Functional Group Replacements

  • Sulfonamide vs. 4-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)benzamide: This benzamide derivative (CAS: 338407-33-3) lacks sulfonamide but retains halogenated aryl groups, emphasizing the sulfonamide’s role in charge interactions .

Key Research Findings

  • PI3Kα Selectivity : Thiazolo[5,4-b]pyridine derivatives with sulfonamide groups show high selectivity for PI3Kα over other isoforms, driven by electronic and steric effects .
  • c-KIT Inhibition : Substituents on the thiazolo ring (e.g., trifluoromethyl) are critical for c-KIT binding, but activity is highly structure-dependent .
  • Synthetic Accessibility : The thiazolo[5,4-b]pyridine core is synthesized via Suzuki coupling and cyclization, enabling modular derivatization .

Biological Activity

4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound notable for its biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound belongs to a class of thiazolo[5,4-b]pyridine derivatives, which have garnered attention for their potential therapeutic applications in cancer and other diseases. Its unique structure allows for significant interactions with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H14_{14}ClN3_{3}O2_{2}S2_{2}
  • Molecular Weight : 415.91 g/mol
  • CAS Number : 863595-12-4

The compound features a sulfonamide group and a thiazolo[5,4-b]pyridine moiety, both of which are crucial for its biological activity. The sulfonamide group is known to enhance the binding affinity to various targets, while the thiazolo[5,4-b]pyridine core is associated with potent inhibitory effects on several enzymes.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of PI3K. This enzyme plays a pivotal role in cellular signaling pathways related to growth, proliferation, and survival. The compound exhibits significant potency with IC50_{50} values in the nanomolar range, indicating its strong inhibitory capacity against PI3K .

Inhibition of PI3K

Research indicates that this compound effectively inhibits PI3K activity, leading to alterations in cellular signaling pathways. Studies have shown that the thiazolo[5,4-b]pyridine moiety is integral to its binding interactions within the active site of PI3K .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. Notably:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
  • Findings : Significant cytotoxicity was observed with IC50_{50} values reaching as low as 10 nM in some cases .
CompoundCell LineIC50_{50} (µg/mL)
This compoundMCF-7<10
This compoundHepG2<10

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with this compound induces cell cycle arrest at specific phases (S and G2/M), accompanied by increased levels of pro-apoptotic markers such as Bax and caspase 9 . This suggests that the compound not only inhibits proliferation but also promotes apoptosis in cancer cells.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Anticancer Activity : In a study involving various thiazole derivatives, this compound was among those exhibiting high selectivity towards cancer cells over normal cells .
  • Selectivity and Toxicity : The selectivity index indicates that while effective against cancerous cells, the compound shows minimal toxicity towards normal mammalian cells (e.g., Vero cells), reinforcing its therapeutic potential .

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